Beloranib

説明

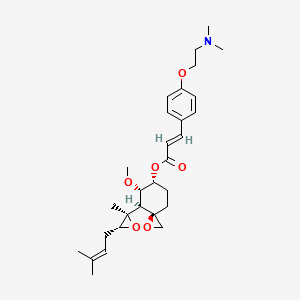

Structure

3D Structure

特性

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZFKUBILQRZCK-MJSCXXSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179800 | |

| Record name | Beloranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251111-30-5, 609845-93-4 | |

| Record name | Beloranib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251111-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beloranib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZGN 433 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beloranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beloranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELORANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Beloranib in Obesity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beloranib is a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in the regulation of cellular processes critical to metabolism.[1][2] Initially investigated as an anti-cancer agent due to its anti-angiogenic properties, this compound demonstrated significant and sustained weight reduction in preclinical and clinical studies, leading to its development as a potential therapeutic for obesity.[3][4] This technical guide delineates the core mechanism of action of this compound in obesity, detailing its molecular interactions, impact on signaling pathways, and the resultant physiological effects. The information is supported by quantitative data from key clinical trials and an overview of the experimental methodologies employed.

Core Mechanism of Action: MetAP2 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of methionine aminopeptidase 2 (MetAP2).[1][3] MetAP2 is a bifunctional enzyme that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine from nascent polypeptides.[5] Beyond this canonical function, MetAP2 is involved in pathways that regulate lipid metabolism and energy expenditure.[5]

This compound, an analog of fumagillin, forms a covalent bond with a histidine residue in the active site of MetAP2, leading to its irreversible inhibition.[6] This inhibition is central to the pharmacological effects of this compound observed in the context of obesity.

Downstream Signaling Pathways

The inhibition of MetAP2 by this compound initiates a cascade of downstream signaling events that collectively contribute to its anti-obesity effects. The most well-documented of these is the modulation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.

-

ERK1/2 Signaling: MetAP2 inhibition has been shown to suppress the phosphorylation of ERK1/2.[7] This attenuation of ERK1/2 activity is a key event that leads to downstream changes in lipid metabolism.

-

SREBP Modulation: The reduction in ERK1/2 signaling leads to the suppression of Sterol Regulatory Element-Binding Protein (SREBP) activity.[8] SREBPs are transcription factors that are master regulators of lipid and cholesterol biosynthesis. By inhibiting SREBP, this compound effectively reduces the synthesis of new fatty acids in the liver.[9]

The following diagram illustrates the core signaling pathway initiated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]

- 5. mdpi.com [mdpi.com]

- 6. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]

- 8. fpwr.org [fpwr.org]

- 9. Zafgen Announces Initial Results from Phase 2a Study of this compound in Patients with Prader-Willi Syndrome - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]

An In-depth Technical Guide on the Role of Methionine Aminopeptidase 2 (MetAP2) Inhibition in Weight Loss

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity has reached pandemic levels, creating an urgent need for effective therapeutic interventions.[1][2][3] Methionine aminopeptidase 2 (MetAP2), an intracellular metalloprotease, has emerged as a significant therapeutic target for obesity and its associated metabolic disorders, including type 2 diabetes.[4][5][6][7] MetAP2 plays a crucial role in protein N-terminal methionine excision, a vital post-translational modification.[8] Originally investigated for their anti-angiogenic properties in cancer treatment, inhibitors of MetAP2 were serendipitously found to induce substantial and sustained weight loss.[2][3][5][9] This whitepaper provides a comprehensive technical overview of the role of MetAP2 inhibition in weight loss, detailing the underlying mechanisms of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the core signaling pathways.

Mechanism of Action

The anti-obesity effects of MetAP2 inhibition are multifactorial, involving central and peripheral pathways that regulate energy intake, expenditure, and lipid metabolism.[4][6][9] The primary mechanisms are not fully elucidated but are thought to involve both enzymatic and non-enzymatic actions of MetAP2.[2][10]

Key molecular actions include:

-

Suppression of Lipogenesis: MetAP2 inhibition leads to the suppression of sterol regulatory element-binding protein (SREBP) activity, which in turn reduces the synthesis of lipids and cholesterol through pathways related to extracellular signal-regulated kinases (ERK1/2).[2][4][10]

-

Increased Fat Oxidation and Lipolysis: Clinical studies with the MetAP2 inhibitor beloranib have shown an increase in key catabolic hormones such as adiponectin and FGF-21.[2][9][10] This, along with the appearance of ketone bodies, suggests that MetAP2 inhibition stimulates fat utilization and energy expenditure.[9][10] In adipocytes, MetAP2 inhibition may increase cAMP levels, activating protein kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL) to enhance the breakdown of lipids.[4]

-

Enhanced Energy Expenditure: MetAP2 inhibitors have been shown to increase energy expenditure.[9][11] This effect is partly mediated by direct action on brown adipocytes, enhancing norepinephrine-induced lipolysis and the expression of uncoupling protein 1 (UCP1), a key molecule in thermogenesis.[11][12]

-

Reduced Food Intake: Pharmacological inhibition of MetAP2 has been shown to suppress food intake in preclinical studies, implicating hypothalamic involvement in appetite regulation.[4][6] Some studies suggest this may be partly due to conditioned taste aversion, particularly in obese models.[4][10]

-

Anti-Angiogenic Effects in Adipose Tissue: As adipose tissue expands, it requires the formation of new blood vessels (angiogenesis).[1] MetAP2 inhibitors, by blocking angiogenesis, may prevent the further expansion of adipose tissue.[1][2][3][10] This anti-obesity effect has been observed at doses that do not systemically affect angiogenesis.[5][9]

The following diagram illustrates the proposed signaling pathway for MetAP2 inhibition in adipocytes.

References

- 1. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

- 8. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]

- 9. tandfonline.com [tandfonline.com]

- 10. dovepress.com [dovepress.com]

- 11. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Beloranib's Impact on Appetite Regulation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beloranib, a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant potential in the regulation of appetite and reduction of body weight.[1][2] Clinical trials have shown its efficacy in inducing weight loss and improving metabolic parameters in various patient populations, including those with general obesity, obesity complicated by type 2 diabetes, and rare genetic disorders such as Prader-Willi syndrome.[3][4][5] This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its impact on appetite regulation pathways. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling cascades. While the clinical development of this compound was halted due to safety concerns, specifically an increased risk of venous thromboembolic events, the study of its mechanisms remains a valuable area of research for the development of future anti-obesity therapeutics.[6]

Core Mechanism of Action: MetAP2 Inhibition

This compound's primary mechanism of action is the inhibition of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme that plays a crucial role in protein modification and cellular proliferation.[2] By inhibiting MetAP2, this compound is thought to initiate a cascade of downstream signaling events that ultimately lead to a reduction in food intake and an increase in energy expenditure.

Downstream Signaling Pathways

The inhibition of MetAP2 by this compound is believed to influence several key signaling pathways involved in metabolism and appetite regulation:

-

Attenuation of ERK1/2 Signaling: MetAP2 inhibition is expected to attenuate the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] This attenuation is a critical step that leads to further downstream effects on lipid metabolism.

-

Suppression of SREBP Activity: A significant consequence of reduced ERK1/2 signaling is the suppression of sterol regulatory element-binding protein (SREBP) activity.[1][3][7] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. Their suppression leads to reduced lipid and cholesterol biosynthesis.[7]

-

Modulation of Metabolic Hormones: Clinical studies have consistently shown that this compound treatment leads to favorable changes in the levels of key metabolic hormones. This includes an increase in the levels of adiponectin and fibroblast growth factor-21 (FGF-21), which are associated with improved insulin sensitivity and energy expenditure.[1][7] Concurrently, a reduction in leptin levels is observed, consistent with a decrease in overall fat mass.[1][7]

It is important to note that some research suggests that MetAP2 may not be the sole target responsible for the full spectrum of this compound's weight-loss effects, indicating that other molecular pathways may also be involved.

Potential Impact on NF-κB Signaling

Obesity is characterized by a state of chronic low-grade inflammation, where the NF-κB signaling pathway plays a central role. While direct evidence of this compound's interaction with the NF-κB pathway is still emerging, its ability to reduce levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) in clinical trials suggests a potential modulatory effect.[8] The anti-inflammatory effects of this compound could be a secondary consequence of weight loss or a more direct interaction with inflammatory signaling cascades. Further research is needed to fully elucidate the relationship between this compound and NF-κB signaling.

Data Presentation

The following tables summarize the quantitative data from key clinical trials of this compound.

Table 1: Efficacy of this compound in Obese Adults (12-Week, Phase II Study) [5]

| Treatment Group (Dose) | Mean Weight Loss (kg) | Change in Waist Circumference (cm) |

| Placebo | -0.4 ± 0.4 | - |

| This compound (0.6 mg) | -5.5 ± 0.5 | - |

| This compound (1.2 mg) | -6.9 ± 0.6 | - |

| This compound (2.4 mg) | -10.9 ± 1.1 | - |

Table 2: Efficacy of this compound in Prader-Willi Syndrome (26-Week, Phase III Study - NCT02179151) [3][4]

| Treatment Group (Dose) | Mean Change in HQ-CT Score* | Mean Percent Weight Change |

| Placebo | -0.4 | +4.2% |

| This compound (1.8 mg) | -6.7 | -4.1% |

| This compound (2.4 mg) | -7.4 | -5.3% |

*Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score, a measure of food-seeking behavior.

Table 3: Efficacy of this compound in Hypothalamic Injury-Associated Obesity (4-Week, Phase 2a Study) [8]

| Treatment Group (Dose) | Mean Difference in Weight vs. Placebo (kg) |

| This compound (1.8 mg) | -3.2 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of this compound.

MetAP2 Enzymatic Assay

This protocol is adapted from a method used to characterize fumagillin and its analogs.[9]

Objective: To determine the inhibitory activity of a compound against MetAP2.

Materials:

-

Recombinant MetAP2 enzyme

-

Assay buffer (20 mM Hepes, pH 7.5; 40 mM KCl; 1.5 mM CoCl₂)

-

Test compound (e.g., this compound) at various concentrations

-

Substrate: Met-Gly-Met-Met

-

Quenching solution: 10 mM EDTA

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 1 nM of recombinant MetAP2 to each well containing either the test compound or a solvent control.

-

Incubate the plate for 1 hour at 4°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (Met-Gly-Met-Met) to a final concentration of 4 mM.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding the quenching solution (EDTA) to each well.

-

Quantify the amount of released methionine using a standard method, such as HPLC or a colorimetric assay.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clinical Trial Protocol for Prader-Willi Syndrome (NCT02179151)

This provides a summary of the study design for a pivotal clinical trial of this compound.[3][4][10][11]

Objective: To evaluate the efficacy and safety of this compound in obese adolescent and adult subjects with Prader-Willi Syndrome.

Study Design:

-

Phase 3, randomized, double-blind, placebo-controlled trial.

-

Participants were randomly assigned (1:1:1) to receive biweekly subcutaneous injections of placebo, 1.8 mg this compound, or 2.4 mg this compound.

-

The treatment duration was 26 weeks.

Inclusion Criteria:

-

Confirmed genetic diagnosis of Prader-Willi Syndrome.

-

Age 12-65 years.

-

Obesity, defined as BMI ≥ 95th percentile for age and gender in adolescents, and BMI ≥27 to ≤60 kg/m ² in adults.

Exclusion Criteria:

-

Residence in a group home for ≥ 50% of the time.

-

Recent use (within 3 months) of weight-loss agents.

-

Poorly controlled severe psychiatric disorders.

Primary Endpoints:

-

Change in hyperphagia as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).

-

Change in body weight.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound.

Caption: Proposed signaling pathway of this compound through MetAP2 inhibition.

Caption: Experimental workflow for a MetAP2 enzymatic inhibition assay.

Caption: Workflow of the Phase 3 clinical trial of this compound in PWS.

References

- 1. dovepress.com [dovepress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A randomized, placebo-controlled trial of this compound for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. fpwr.org [fpwr.org]

- 11. Double-Blind, Placebo Controlled, Phase 3 Trial of ZGN-440 (this compound) in Obese Subjects With Prader-Willi Syndrome | Clinical Research Trial Listing [centerwatch.com]

The Enigma of Beloranib: Exploring Molecular Frontiers Beyond MetAP2

For Immediate Release

[City, State] – [Date] – While the clinical development of Beloranib, a potent anti-obesity agent, was halted due to safety concerns, its remarkable efficacy in promoting weight loss continues to drive scientific inquiry. Initially lauded as a specific inhibitor of Methionine aminopeptidase 2 (MetAP2), emerging evidence has compellingly suggested that its primary mechanism of action lies beyond this well-characterized enzyme, opening up a new and exciting chapter in the quest for novel anti-obesity therapeutics. This technical guide delves into the current understanding of this compound's molecular targets beyond MetAP2, summarizing the available (though limited) data, outlining the experimental approaches to uncover its true mechanism, and discussing the implications for future drug development.

The MetAP2 Independent Mechanism: A Paradigm Shift

This compound was developed as a potent inhibitor of MetAP2, an enzyme implicated in angiogenesis and adipogenesis. Early preclinical and clinical studies demonstrated its significant effects on weight reduction and improvement in metabolic parameters.[1][2] However, a pivotal discovery has reshaped the understanding of this compound's pharmacology: its weight-loss effects persist even in the absence of MetAP2. This crucial finding strongly indicates the existence of one or more alternative molecular targets that are central to its therapeutic action.[3] Research is actively underway to identify these elusive binding partners and elucidate the downstream signaling pathways.[3]

The Search for Novel Targets: A Chemical Proteomics Approach

The identification of novel drug targets, often referred to as target deconvolution, is a critical step in understanding a compound's mechanism of action and potential off-target effects. Several powerful techniques, primarily centered around chemical proteomics and mass spectrometry, are being employed to unravel the molecular interactions of this compound.

Experimental Strategies for Target Identification

A variety of advanced proteomic techniques are available to identify the direct binding partners of a small molecule like this compound within the complex environment of a cell. These methods, while not yet extensively reported in the public domain for this compound, represent the current frontier in this area of research.

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This classic approach involves immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to this compound are "captured" and can subsequently be identified by mass spectrometry.[4][5][6][7]

-

Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that mimic the structure of this compound but also contain a reporter tag. These probes covalently bind to the active site of target enzymes, allowing for their enrichment and identification.

-

Thermal Proteome Profiling (TPP): This method assesses the change in the thermal stability of proteins upon ligand binding. When this compound binds to a target protein, it can either stabilize or destabilize it, leading to a shift in its melting temperature, which can be detected on a proteome-wide scale.

-

Quantitative Proteomics: By comparing the protein expression profiles of cells treated with this compound versus untreated cells, researchers can identify changes in protein abundance that may be downstream of the drug's primary targets.[8][9][10][11][12][13][14]

The following diagram illustrates a generalized workflow for identifying protein-drug interactions using a chemical proteomics approach.

Quantitative Data on this compound's Molecular Interactions

To date, there is a conspicuous absence of publicly available quantitative data—such as binding affinities (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50)—for this compound with any molecular target other than MetAP2. The ongoing research efforts are expected to eventually populate this critical data gap. The table below is intended to be populated as new data becomes available.

| Target Protein | Binding Affinity (Kd) | Inhibition Constant (Ki) | IC50 | Experimental Method | Reference |

| Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available |

Signaling Pathways: The Downstream Consequences

While the direct molecular targets of this compound remain under investigation, some insights into the downstream signaling pathways affected by the drug have been gleaned from preclinical and clinical studies. These observations, although currently disconnected from a specific non-MetAP2 target, provide valuable clues about its mechanism of action.

It is known that this compound's effects are mediated through a "key molecular pathway," though the components of this pathway have not yet been publicly disclosed.[3] The diagram below represents a hypothetical signaling cascade that could be initiated by this compound binding to a novel receptor, leading to downstream effects on metabolism.

Future Directions and Implications

The ongoing investigation into the molecular targets of this compound beyond MetAP2 holds significant promise for the development of a new generation of safer and more effective anti-obesity drugs. By identifying the specific proteins and pathways through which this compound exerts its profound effects on weight loss, researchers can design novel compounds that selectively engage these targets while avoiding the off-target interactions that may have contributed to the adverse events observed in clinical trials.

The journey to fully understand this compound's mechanism of action is a testament to the complexity of drug-protein interactions and the power of modern proteomics to unravel these intricate relationships. The scientific community eagerly awaits the results of ongoing studies, which have the potential to unlock a new chapter in the pharmacological management of obesity.

References

- 1. Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fpwr.org [fpwr.org]

- 4. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Quantitative proteomics analysis of the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Proteomic Profiling of Tumor-Associated Proteins in Human Gastric Cancer Cells Treated with Pectolinarigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomic profiling reveals alterations in metabolic and cellular pathways in severe obesity and following metabolic bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrated proteomic and metabolomic profiling reveals novel insights on the inflammation and immune response in HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Beloranib: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Beloranib in animal models of obesity. This compound, a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant effects on body weight and food intake in various preclinical settings. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings from Preclinical Animal Studies

This compound has been evaluated in several rodent models of obesity, including those with genetic predispositions and hypothalamic-induced obesity. The primary outcomes observed across these studies are a significant reduction in food intake and a subsequent decrease in body weight.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models of obesity.

Table 1: Effects of this compound on Body Weight and Food Intake in a Hypothalamic Obesity Rat Model

| Parameter | Vehicle Control | This compound (0.1 mg/kg/day, s.c.) | Percentage Change |

| Body Weight Gain ( g/day ) | 3.8 ± 0.6 | 0.2 ± 0.7 | -94.7% |

| Daily Food Intake | Not specified | Reduced by ~30% | ~ -30% |

| Treatment Duration | 12 days | 12 days | N/A |

Data from a study in rats with combined medial hypothalamic lesions (CMHL)[1].

Table 2: Effects of this compound on Body Weight and Food Intake in a Genetic Obesity (MC4R Knockout) Rat Model

| Parameter | Vehicle Control | This compound | Percentage Change |

| Body Weight Gain ( g/day ) | 2.8 ± 0.4 | -1.7 ± 0.6 | -160.7% |

| Daily Food Intake | Not specified | Reduced by ~28% | ~ -28% |

| Treatment Duration | 14-21 days | 14-21 days | N/A |

Data from a study in melanocortin-4 receptor knockout (MC4rKO) rats[1].

Table 3: Metabolic Parameters in a Hypothalamic Obesity Rat Model Following this compound Treatment

| Parameter | Vehicle Control | This compound (0.1 mg/kg/day, s.c.) |

| Glucose Tolerance | Impaired | Improved |

| Plasma Insulin | Elevated | Reduced |

| Circulating α-MSH | Not specified | Increased |

Data from a study in rats with combined medial hypothalamic lesions (CMHL)[1].

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models

-

Hypothalamic Obesity (Combined Medial Hypothalamic Lesion - CMHL) Rat Model:

-

Objective: To mimic obesity caused by damage to the hypothalamus.

-

Procedure: Adult male rats undergo stereotaxic surgery to create bilateral lesions in the medial hypothalamus. This is achieved by passing an anodal current through an electrode to lesion the arcuate nucleus (ARC) and ventromedial nucleus (VMN)[2]. The coordinates for the lesions are determined using a rat brain atlas.

-

Post-operative care: Animals are closely monitored for recovery and housed individually with ad libitum access to food and water[3]. Body weight and food intake are recorded regularly to confirm the development of the obese phenotype[3].

-

-

Genetic Obesity (Melanocortin-4 Receptor Knockout - MC4rKO) Rat Model:

-

Objective: To model obesity caused by a specific genetic defect in the melanocortin signaling pathway, a key regulator of appetite and energy expenditure.

-

Model Description: These rats have a genetic mutation that results in a non-functional melanocortin-4 receptor (MC4R)[1]. This leads to hyperphagia and subsequent obesity.

-

Drug Administration

-

Route of Administration: Subcutaneous (s.c.) injection.

-

Procedure:

-

Restrain the rat securely. The loose skin over the neck and shoulder area is a common injection site[4].

-

Create a "tent" of skin by gently lifting it.

-

Insert a sterile needle (typically 25-27 gauge) at the base of the tented skin, parallel to the body[4][5].

-

Aspirate briefly to ensure the needle is not in a blood vessel[4].

-

Inject the this compound solution slowly[4].

-

Withdraw the needle and apply gentle pressure to the injection site if necessary[5].

-

A new sterile syringe and needle should be used for each animal[4].

-

Key Experimental Assays

-

Glucose Tolerance Test (GTT):

-

Objective: To assess the animal's ability to clear a glucose load from the blood, providing an indication of insulin sensitivity.

-

Procedure:

-

Fast the rats overnight (approximately 16 hours) with free access to water[6].

-

Take a baseline blood sample from the tail vein to measure fasting blood glucose levels[1][6].

-

Administer a glucose solution (typically 2 g/kg body weight) via intraperitoneal (i.p.) injection or oral gavage[1][6].

-

Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge[1][6].

-

Measure blood glucose concentrations using a glucometer[1].

-

-

-

Measurement of Plasma α-Melanocyte-Stimulating Hormone (α-MSH):

-

Objective: To quantify the levels of α-MSH, a neuropeptide that plays a crucial role in suppressing appetite.

-

Procedure:

-

Collect blood samples from the animals into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Use a commercially available Rat α-MSH ELISA (Enzyme-Linked Immunosorbent Assay) kit for quantification[7][8]. The assay is typically a competitive ELISA where endogenous α-MSH in the sample competes with a labeled α-MSH for binding to a limited number of antibody sites. The resulting colorimetric signal is inversely proportional to the amount of α-MSH in the sample[9].

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound in obesity.

Caption: General experimental workflow for preclinical this compound studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leptin deficient ob/ob mice and diet-induced obese mice responded differently to Roux-en-Y bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 6. dovepress.com [dovepress.com]

- 7. doaj.org [doaj.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Beloranib's Metabolic Impact: An In-depth Analysis of its Effects on Energy Expenditure and Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beloranib, a potent inhibitor of methionine aminopeptide 2 (MetAP2), represents a novel therapeutic mechanism for obesity by modulating the body's core metabolic processes. Unlike centrally-acting appetite suppressants, this compound exerts its effects peripherally, leading to substantial weight loss primarily through the reduction of fat mass while preserving lean muscle.[1][2] Preclinical and clinical evidence indicates that this compound's mechanism of action involves a fundamental shift in energy substrate utilization, promoting the oxidation of stored fat and potentially increasing overall energy expenditure.[1][3][4] This document provides a comprehensive technical overview of this compound's effects on metabolism, summarizing key clinical findings, detailing experimental protocols, and visualizing its proposed signaling pathway. Development of the drug was halted due to safety concerns related to thromboembolic events, but its unique mechanism remains a significant area of interest for future metabolic drug development.[1][5]

Core Mechanism of Action: MetAP2 Inhibition

This compound's primary molecular target is Methionine aminopeptidase 2 (MetAP2), a ubiquitous intracellular metalloprotease crucial for post-translational protein modification.[6][7] By inhibiting MetAP2, this compound is hypothesized to trigger a cascade of metabolic changes that rebalance fat metabolism. The proposed mechanism involves two primary effects: a reduction in the biosynthesis of new fatty acids and an increase in the mobilization and oxidation of existing fat stores.[3][4][8]

This metabolic reprogramming is evidenced by significant changes in key biomarkers. Clinical studies have consistently shown that this compound treatment is associated with increased plasma levels of β-hydroxybutyrate (a ketone body indicating fat oxidation), adiponectin, and fibroblast growth factor-21 (FGF-21), alongside decreased levels of leptin.[2][3] These changes are indicative of a systemic shift towards a catabolic state for adipose tissue.[3] Furthermore, preclinical studies suggest that MetAP2 inhibition may enhance energy expenditure through direct action on brown adipocytes, augmenting norepinephrine-induced lipolysis and thermogenesis.[6][9]

While MetAP2 is the established target, some recent research has suggested that the full therapeutic effect of this compound might involve additional molecular pathways, a subject that warrants further investigation.[10]

Quantitative Effects on Body Weight and Composition

Clinical trials have consistently demonstrated this compound's efficacy in producing rapid and significant weight loss across diverse obese populations, including those with severe obesity, type 2 diabetes, and rare genetic disorders like Prader-Willi Syndrome (PWS) and hypothalamic injury-associated obesity (HIAO).[5][11][12] A key finding is that the weight reduction is predominantly due to loss of fat mass, with a notable preservation of lean body mass.[8]

| Study Population | Treatment Group (Dose) | Duration | Mean Change in Body Weight | Mean Change in Body Fat | Citation(s) |

| Obese Adults | This compound 0.6 mg | 12 Weeks | -5.5 kg (vs -0.4 kg Placebo) | Data not specified | [12][13] |

| This compound 1.2 mg | 12 Weeks | -6.9 kg (vs -0.4 kg Placebo) | Data not specified | [12][13] | |

| This compound 2.4 mg | 12 Weeks | -10.9 kg (vs -0.4 kg Placebo) | Data not specified | [12][13] | |

| HIAO Adults | This compound 1.8 mg | 4 Weeks | -3.2 kg (vs Placebo) | Data not specified | [11][14] |

| This compound 1.8 mg | 8 Weeks | -6.2 kg | Data not specified | [11][14] | |

| PWS Adults | This compound 1.8 mg | 4 Weeks | Trend towards improvement | -8.1% (vs Placebo) | [8] |

| This compound 1.8 mg | 26 Weeks | -8.2% (vs Placebo) | Data not specified | [5] | |

| This compound 2.4 mg | 26 Weeks | -9.5% (vs Placebo) | Data not specified | [5] | |

| Obese Women | This compound 0.9 mg/m² | 4 Weeks | -3.8 kg (vs -0.6 kg Placebo) | Data not specified | [2] |

HIAO: Hypothalamic Injury-Associated Obesity; PWS: Prader-Willi Syndrome. All doses administered subcutaneously twice weekly.

Impact on Metabolic and Inflammatory Biomarkers

The metabolic shift induced by this compound is further substantiated by its effects on a range of circulating biomarkers. The observed changes align with a state of increased fat metabolism and reduced systemic inflammation, a common comorbidity of obesity.

| Biomarker | Study Population | Treatment Group (Dose) | Duration | Result | Citation(s) |

| Triglycerides | Obese Women | This compound 0.9 mg/m² | 4 Weeks | -42% reduction | [2] |

| LDL-Cholesterol | Obese Women | This compound 0.9 mg/m² | 4 Weeks | -18% reduction | [2] |

| hs-CRP | Obese Women | This compound 0.9 mg/m² | 4 Weeks | Significant improvement | [2] |

| hs-CRP | HIAO Adults | This compound 1.8 mg | 4-8 Weeks | Significant improvement | [11][14] |

| Adiponectin | Obese Women | This compound 0.9 mg/m² | 4 Weeks | Significant increase | [2] |

| Leptin | Obese Women | This compound 0.9 mg/m² | 4 Weeks | Significant decrease | [2] |

| β-hydroxybutyrate | Obese Women | This compound 0.9 mg/m² | 4 Weeks | Significant increase | [2] |

| FGF-21 | Obese Women | This compound 0.9 mg/m² | 4 Weeks | Significant increase | [2] |

hs-CRP: high-sensitivity C-reactive protein; LDL: Low-Density Lipoprotein. All doses administered subcutaneously twice weekly unless specified.

While direct measurements of resting energy expenditure (REE) and respiratory quotient (RQ) via indirect calorimetry in human trials are not widely published, the consistent and significant increases in β-hydroxybutyrate strongly suggest a shift in substrate utilization towards fat oxidation.[2][3]

Experimental Protocols

The clinical evaluation of this compound was conducted through a series of rigorous, placebo-controlled trials. The methodologies employed were consistent with industry standards for obesity drug development.

Phase II Study in General Obesity (NCT01666691)

-

Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.[12][13]

-

Participant Population: 147 obese adults (BMI ≥30 kg/m ²) without diabetes.[12]

-

Intervention: Participants were randomized to receive subcutaneous injections twice weekly of placebo or this compound at doses of 0.6 mg, 1.2 mg, or 2.4 mg.[12]

-

Primary Endpoints: The primary outcome was the change in body weight from baseline to week 12.

-

Key Assessments: Body weight, waist circumference, body fat mass, plasma lipids, and high-sensitivity C-reactive protein (hs-CRP) were measured.[12][13] No specific diet or exercise counseling was provided to isolate the pharmacological effect of the drug.[12]

Phase IIa Study in Hypothalamic Injury-Associated Obesity (HIAO) (NCT02063295)

-

Study Design: A Phase 2a, randomized, double-blind, placebo-controlled study with a 4-week treatment period followed by an optional 4-week open-label extension.[11][14]

-

Participant Population: 14 adult patients with confirmed HIAO.[11]

-

Intervention: Randomized participants received either 1.8 mg of this compound or a placebo via subcutaneous injection twice weekly. In the extension phase, all patients received this compound.[11][14]

-

Primary Endpoint: The primary outcome was the change in body weight from baseline to week 4.[11]

-

Key Assessments: Body weight and hs-CRP were among the key efficacy and pharmacodynamic markers evaluated.[11][14]

Conclusion and Future Directions

This compound has demonstrated a powerful and novel mechanism for inducing weight loss, centered on the inhibition of MetAP2 and the subsequent modulation of fat metabolism. The extensive clinical data, though from a program that was ultimately halted, confirms its ability to significantly reduce body weight and fat mass while improving key metabolic and inflammatory markers.[2][5][12] The primary mode of action appears to be a shift in the body's energy substrate preference towards the oxidation of stored lipids, a hypothesis strongly supported by biomarker data.

While direct quantitative data on energy expenditure and respiratory quotient from human trials remains elusive in published literature, the profound and rapid weight loss, coupled with preclinical evidence, points towards a significant impact on the body's overall energy balance. The learnings from this compound's mechanism continue to inform the development of next-generation metabolic therapies, highlighting the MetAP2 pathway as a viable and potent target for combating obesity and its associated disorders. Future research should aim to quantify the precise changes in energy expenditure and substrate utilization to fully elucidate the therapeutic potential of this pathway.

References

- 1. New Obesity Drug, this compound, Burns Fat Without Diet And Exercise, ‘Targets Body, Not Mind’ [medicaldaily.com]

- 2. Ascending dose-controlled trial of this compound, a novel obesity treatment for safety, tolerability, and weight loss in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Zafgen Announces Initial Results from Phase 2a Study of this compound in Patients with Prader-Willi Syndrome - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]

- 9. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fpwr.org [fpwr.org]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. Efficacy and safety of this compound for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indirect Calorimetry: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A randomized, placebo-controlled trial of this compound for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Beloranib: A Technical Whitepaper on its Anti-Angiogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beloranib, a fumagillin analog, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest for therapeutic applications where vascular proliferation is a key pathological feature. Originally investigated as an anti-cancer agent, its mechanism of action centers on the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a critical enzyme for endothelial cell proliferation. This targeted inhibition leads to cell cycle arrest and a subsequent reduction in angiogenesis. This technical guide provides an in-depth analysis of this compound's anti-angiogenic potential, detailing its mechanism of action, summarizing preclinical data, and outlining key experimental protocols for its evaluation. While the clinical development of this compound for obesity was halted due to adverse thromboembolic events, the potent anti-angiogenic activity of this class of molecules warrants continued investigation for other indications.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions and various pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis has emerged as a promising therapeutic strategy for cancer and other diseases characterized by excessive vascularization.

This compound is a synthetic analog of fumagillin, a natural product of Aspergillus fumigatus.[1] Like other fumagillin analogs such as TNP-470 (also known as AGM-1470), this compound's primary molecular target is MetAP2.[1] This enzyme plays a crucial role in the post-translational modification of proteins, and its inhibition has been shown to selectively suppress the proliferation of endothelial cells.[2] This whitepaper will delve into the preclinical evidence supporting this compound's role as an anti-angiogenic agent, focusing on the underlying molecular mechanisms and quantitative data from relevant studies.

Mechanism of Action: MetAP2 Inhibition and Cell Cycle Arrest

This compound exerts its anti-angiogenic effects through the irreversible inhibition of MetAP2. This inhibition sets off a signaling cascade within endothelial cells, culminating in cell cycle arrest at the G1 phase.

The Role of MetAP2 in Endothelial Cells

Methionine Aminopeptidase 2 is a cytosolic metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins. While MetAP1 and MetAP2 share this function, MetAP2 appears to be particularly crucial for the proliferation of endothelial cells. The precise downstream substrates of MetAP2 that are critical for endothelial cell cycle progression are still under investigation.

The p53-p21 Signaling Pathway

Preclinical studies with this compound's analog, TNP-470, have elucidated a key downstream pathway triggered by MetAP2 inhibition. This pathway involves the activation of the tumor suppressor protein p53 and the subsequent upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[2][3]

The proposed signaling cascade is as follows:

-

MetAP2 Inhibition: this compound covalently binds to and inactivates MetAP2 in endothelial cells.

-

p53 Activation: The inhibition of MetAP2 leads to the stabilization and activation of p53. The precise mechanism linking MetAP2 inhibition to p53 activation is an area of active research.

-

p21 Upregulation: Activated p53 transcriptionally upregulates the expression of p21.

-

CDK Inhibition: p21 binds to and inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes.

-

Rb Hypophosphorylation: The inhibition of CDKs prevents the hyperphosphorylation of the retinoblastoma protein (Rb).

-

G1 Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby arresting the cell cycle in the G1 phase.

This selective cytostatic effect on endothelial cells is the cornerstone of this compound's anti-angiogenic activity.

Quantitative Preclinical Data

The anti-angiogenic activity of this compound and its analogs has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.

In Vitro Inhibition of Endothelial Cell Proliferation

| Compound | Cell Line | Assay | IC50 | Reference |

| TNP-470 | HUVEC | [3H]Thymidine Incorporation | ~50 pM | [2] |

| TNP-470 | HUVEC | Cell Proliferation Assay | ~25 ng/mL | [4] |

| TNP-470 | HUVEC | Cell Proliferation Assay | 100 pg/mL | [5] |

HUVEC: Human Umbilical Vein Endothelial Cells

In Vivo Tumor Growth Inhibition in Xenograft Models

| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| TNP-470 | Human Neuroblastoma | 100 mg/kg, 3x/week | 70% (T/C ratio = 0.3) | [6] |

| TNP-470 | Wilms Tumor | Not specified | 83% | [7] |

| TNP-470 | Human Pancreatic Cancer | 30 mg/kg, every other day | Significant reduction in tumor volume | [5] |

| TNP-470 | Hormone-independent Prostate Cancer (PC-3) | 50-200 mg/kg, weekly | Up to 96% | [8] |

| TNP-470 | Hormone-independent Breast Cancer (MDA-MB-231) | 50-200 mg/kg, weekly | Up to 88% | [8] |

T/C Ratio: Mean tumor volume of treated group / Mean tumor volume of control group

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and its analogs as anti-angiogenic agents.

Endothelial Cell Proliferation Assay

This assay is fundamental for determining the direct cytostatic effect of a compound on endothelial cells.

Objective: To quantify the inhibition of endothelial cell proliferation in response to the test compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., M199) with supplements

-

Test compound (this compound or analog) dissolved in a suitable vehicle (e.g., 0.5% ethanol)

-

96-well tissue culture plates

-

[3H]Thymidine

-

Cell harvester

-

Scintillation counter

Protocol:

-

Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control for 24-48 hours.

-

Radiolabeling: Add [3H]Thymidine to each well and incubate for an additional 6 hours to allow for its incorporation into the DNA of proliferating cells.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Quantification: Measure the amount of incorporated [3H]Thymidine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of proliferation relative to the vehicle control and determine the IC50 value.

Mouse Corneal Micropocket Assay

This in vivo assay provides a quantitative measure of angiogenesis in a normally avascular tissue.[9][10][11]

Objective: To assess the ability of a test compound to inhibit growth factor-induced neovascularization in the mouse cornea.

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetic

-

Surgical microscope

-

Fine surgical instruments

-

Hydron polymer

-

Sucralfate

-

Angiogenic growth factor (e.g., bFGF or VEGF)

-

Test compound (formulated for sustained release)

Protocol:

-

Pellet Preparation: Prepare slow-release pellets containing the angiogenic growth factor and sucralfate embedded in a Hydron polymer matrix. Test compound can be incorporated into the pellet or administered systemically.

-

Surgical Implantation: Anesthetize the mouse and, under a surgical microscope, create a small pocket in the corneal stroma. Implant the pellet into this pocket.

-

Treatment: If not included in the pellet, administer the test compound systemically according to the desired dosing regimen.

-

Observation and Quantification: After a set period (typically 5-7 days), examine the corneas under a slit-lamp biomicroscope. Quantify the angiogenic response by measuring the length and circumferential extent of the new blood vessel growth from the limbus towards the pellet.

-

Data Analysis: Compare the extent of neovascularization in the treated group to the control group to determine the percentage of inhibition.

Conclusion and Future Directions

The preclinical data for this compound and its analogs strongly support their classification as potent anti-angiogenic agents. The well-defined mechanism of action, involving the specific inhibition of MetAP2 and subsequent p53-mediated G1 cell cycle arrest in endothelial cells, provides a solid rationale for their therapeutic potential in diseases driven by angiogenesis. The quantitative data from both in vitro and in vivo studies demonstrate significant efficacy in inhibiting endothelial cell proliferation and tumor growth.

Despite the discontinuation of this compound's clinical development for obesity due to safety concerns, the profound anti-angiogenic effects of this class of compounds remain a compelling area for further research. Future investigations could focus on:

-

Alternative Indications: Exploring the efficacy of MetAP2 inhibitors in oncology, ophthalmology (e.g., age-related macular degeneration), and inflammatory diseases where angiogenesis is a key component.

-

Next-Generation Analogs: Designing new fumagillin analogs with an improved safety profile, minimizing the risk of thromboembolic events while retaining potent anti-angiogenic activity.

-

Combination Therapies: Evaluating the synergistic potential of MetAP2 inhibitors with other anti-cancer therapies, such as chemotherapy or immunotherapy.

References

- 1. Aspergillus, angiogenesis, and obesity: the story behind this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Angiogenesis inhibitor TNP-470 reduces human pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The angiogenesis inhibitor tnp-470 effectively inhibits human neuroblastoma xenograft growth, especially in the setting of subclinical disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TNP-470 promotes initial vascular sprouting in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiogenesis inhibitor TNP-470 (AGM-1470) potently inhibits the tumor growth of hormone-independent human breast and prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mouse cornea micropocket angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.iucc.ac.il [cris.iucc.ac.il]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Beloranib in Rodent Obesity Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Beloranib (ZGN-440), a potent methionine aminopeptidase 2 (MetAP2) inhibitor, in various rodent models of obesity. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.

Introduction

This compound has demonstrated significant efficacy in reducing body weight and food intake in both genetic and diet-induced rodent models of obesity.[1][2] Its primary mechanism of action is the inhibition of MetAP2, a key enzyme involved in protein modification and cellular signaling pathways that regulate metabolism.[3] This document provides detailed protocols and quantitative data from key studies to facilitate further research in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering this compound in different rodent obesity models.

Table 1: Effects of this compound in Genetic and Hypothalamic Rat Models of Obesity

| Rodent Model | Dosage and Administration | Treatment Duration | Change in Body Weight Gain ( g/day ) | Change in Daily Food Intake | Reference |

| CMHL Rats | 0.1 mg/kg, daily subcutaneous injection | 12 days | This compound: 0.2 ± 0.7 vs. Vehicle: 3.8 ± 0.6 | -30% vs. Vehicle | [1] |

| MC4rKO Rats | 0.1 mg/kg, daily subcutaneous injection | 14-21 days | This compound: -1.7 ± 0.6 vs. Vehicle: 2.8 ± 0.4 | -28% vs. Vehicle | [1] |

| Lean Wild-Type Controls | 0.1 mg/kg, daily subcutaneous injection | 14-21 days | This compound: -0.7 ± 0.2 vs. Vehicle: 1.7 ± 0.7 | -7.5% vs. Vehicle | [1] |

CMHL: Combined Medial Hypothalamic Lesion; MC4rKO: Melanocortin 4 Receptor Knockout

Table 2: Effects of a MetAP2 Inhibitor in a Ciliopathy Mouse Model of Obesity

| Rodent Model | Dosage and Administration | Treatment Duration | Change in Body Weight | Change in Daily Food Intake | Reference |

| Thm1-cko Mice | Not specified | 2 weeks | -17.1% from baseline vs. -5% for vehicle | Significant reduction | [4] |

Thm1-cko: Conditional knockout of the Thm1 gene

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound to rodent models of obesity.

Protocol 1: Subcutaneous Administration of this compound in Rats

This protocol is based on studies conducted in Combined Medial Hypothalamic Lesion (CMHL) and Melanocortin 4 Receptor Knockout (MC4rKO) rat models.[1]

1. Materials:

- This compound (ZGN-440)

- Vehicle (e.g., sterile saline or phosphate-buffered saline, PBS)

- Sterile syringes (1 mL) and needles (25-27 gauge)

- Animal scale

- 70% ethanol

2. Vehicle Preparation:

- Prepare the vehicle under sterile conditions. While the specific vehicle for this compound in the cited study is not detailed, a common practice is to use sterile, isotonic solutions such as saline or PBS.

- For a suspension formulation, ensure the compound is micronized and uniformly suspended in the vehicle immediately before administration. It is recommended to conduct vehicle safety studies to ensure it has no independent effects.

3. Dosing Solution Preparation (Example for 0.1 mg/kg):

- Calculate the required amount of this compound based on the mean body weight of the animal cohort and the desired concentration.

- To prepare a dosing solution for a 400g rat at 0.1 mg/kg with an injection volume of 1 mL/kg:

- Dose per rat = 0.4 kg * 0.1 mg/kg = 0.04 mg

- Injection volume = 0.4 kg * 1 mL/kg = 0.4 mL

- Concentration of dosing solution = 0.04 mg / 0.4 mL = 0.1 mg/mL

- Prepare the solution by dissolving the calculated amount of this compound in the appropriate volume of vehicle. Ensure complete dissolution or uniform suspension.

4. Administration Procedure:

- Acclimatize animals to handling and the injection procedure for several days prior to the start of the experiment.

- Weigh the animal immediately before dosing to ensure accurate dose calculation.

- Restrain the rat securely.

- Create a "tent" of skin on the dorsal side (back), between the shoulder blades.

- Wipe the injection site with 70% ethanol.

- Insert the needle at the base of the skin tent, parallel to the spine.

- Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

- Inject the calculated volume of the this compound solution or vehicle subcutaneously.

- Withdraw the needle and apply gentle pressure to the injection site if necessary.

- Return the animal to its cage and monitor for any adverse reactions.

5. Treatment Schedule:

- Administer this compound or vehicle once daily for the duration of the study (e.g., 12 to 21 days).[1]

Protocol 2: General Procedure for Anti-Obesity Drug Screening in Rodents

This protocol provides a general workflow for evaluating the efficacy of an anti-obesity compound like this compound.

1. Animal Model Selection and Acclimatization:

- Select an appropriate rodent model of obesity (e.g., diet-induced obesity mice/rats, ob/ob mice, Zucker rats).

- Acclimatize the animals to the housing conditions (12:12 light-dark cycle, controlled temperature and humidity) for at least one week before the study begins.[5]

- Provide ad libitum access to standard chow and water during acclimatization.

2. Baseline Data Collection:

- Measure and record baseline body weight and food intake for several days to establish a stable baseline.

3. Randomization and Grouping:

- Randomize animals into treatment and control groups based on body weight to ensure no significant differences between groups at the start of the study.

- Include a vehicle-treated control group and one or more this compound-treated groups.

4. Treatment Administration:

- Prepare and administer this compound or vehicle as described in Protocol 1.

5. Data Collection During the Study:

- Body Weight: Measure daily or several times a week.

- Food Intake: Measure daily by weighing the provided food and any spillage.

- Metabolic Parameters (Optional): At the end of the study, collect blood samples for analysis of glucose, insulin, lipids, and other relevant biomarkers. Organ weights (e.g., fat pads, liver) can also be measured.

6. Data Analysis:

- Analyze the collected data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of this compound treatment with the vehicle control.

Signaling Pathways and Experimental Workflows

This compound (MetAP2 Inhibitor) Signaling Pathway

This compound inhibits Methionine Aminopeptidase 2 (MetAP2), which plays a crucial role in the post-translational modification of proteins.[3] Inhibition of MetAP2 is thought to exert its anti-obesity effects through multiple downstream pathways, including the suppression of the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and sterol regulatory element-binding protein (SREBP), leading to reduced lipid and cholesterol biosynthesis.[3]

Caption: this compound inhibits MetAP2, affecting downstream pathways to reduce obesity.

Experimental Workflow for this compound Efficacy Testing

The following diagram illustrates a typical experimental workflow for evaluating the anti-obesity effects of this compound in a rodent model.

Caption: A typical workflow for preclinical evaluation of this compound's anti-obesity effects.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The administration of this compound should be performed by trained personnel in accordance with approved animal care and use protocols. The development of this compound for human use was halted due to safety concerns, specifically an increased risk of venous thromboembolic events. Researchers should be aware of these potential risks and take appropriate safety precautions.

References

- 1. Robust Reductions of Excess Weight and Hyperphagia by this compound in Rat Models of Genetic and Hypothalamic Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]

- 3. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Anti-Obesity Activity of Test Formulation Using High Fat Diet-induced Obesity in Experimental Animal | Research SOP [researchsop.com]

Application Notes and Protocols for Measuring Beloranib's MetAP2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro assays to measure the inhibitory activity of Beloranib against Methionine Aminopeptidase 2 (MetAP2). The included methodologies cover biochemical and cell-based assays to provide a comprehensive toolkit for characterizing the efficacy and mechanism of action of this compound and other MetAP2 inhibitors.

Introduction

Methionine Aminopeptidase 2 (MetAP2) is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[1] Its involvement in angiogenesis and adipogenesis has made it a compelling therapeutic target for oncology and metabolic diseases. This compound (also known as CKD-732), a fumagillin analog, is an inhibitor of MetAP2.[2][3] Accurate and reproducible in vitro assays are essential for the discovery and development of MetAP2 inhibitors like this compound.

This document provides detailed protocols for:

-

A biochemical assay to determine the direct inhibitory effect of this compound on purified MetAP2 enzyme.

-

A cell-based human umbilical vein endothelial cell (HUVEC) proliferation assay to assess the anti-angiogenic potential of this compound.

-

A cell-based 3T3-L1 adipocyte differentiation assay to evaluate the impact of this compound on adipogenesis.

Data Presentation

The following table summarizes the quantitative data for MetAP2 inhibitors from relevant in vitro assays.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound (CKD-732) | Cell-Based (HUVEC Proliferation) | MetAP2 | 2.5 nM | [2] |

| M8891 | Biochemical | Human MetAP2 | 52 nM | [4] |

| M8891 | Biochemical | Murine MetAP2 | 32 nM | [4] |

| M8891 | Cell-Based (HUVEC Proliferation) | MetAP2 | 14-37 nM (EC50) | [5] |

Signaling Pathway

MetAP2 inhibition by this compound impacts downstream signaling pathways, notably the ERK/SREBP cascade, which is involved in lipid and cholesterol biosynthesis.

Caption: MetAP2 Inhibition Pathway by this compound.

Experimental Protocols

Biochemical MetAP2 Inhibition Assay

This assay measures the direct inhibition of recombinant human MetAP2 (h-MetAP2) by this compound using a colorimetric method.

Workflow:

Caption: Workflow for the Biochemical MetAP2 Inhibition Assay.

Materials:

-

Recombinant Human MetAP2 (h-MetAP2)

-

This compound

-

Methionine-Alanine-Serine (MAS) tripeptide substrate

-

Peroxidase (POD)

-

Amino Acid Oxidase (AAO)

-

o-Dianisidine

-

HEPES buffer

-

NaCl

-

MnCl2

-

96-well microplate

-

Microplate reader

Protocol:

-

Assay Buffer Preparation: Prepare an assay buffer containing 100 mM HEPES (pH 7.0), 50 mM NaCl, and 50 µM MnCl2.[4]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the MAS tripeptide substrate.

-

Prepare solutions of POD, AAO, and o-Dianisidine in the assay buffer.

-

-

Assay Procedure: a. In a 96-well plate, add 140 nM of h-MetAP2 to each well.[4] b. Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor. c. Add 1 U of POD, 0.02 U of AAO, and 0.6 mM o-Dianisidine to each well.[4] d. Pre-incubate the plate at 25°C for 15 minutes.[4] e. Initiate the enzymatic reaction by adding 0.5 mM of the MAS tripeptide substrate to each well for a total assay volume of 50 µL.[4] f. Immediately measure the absorbance at 450 nm using a microplate reader. g. Take a second absorbance reading after 45 minutes of incubation at 25°C.[4]

-

Data Analysis: a. Calculate the enzyme activity based on the change in absorbance over the 45-minute incubation period. b. Plot the enzyme activity against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based HUVEC Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

Workflow:

Caption: Workflow for the HUVEC Proliferation Assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium supplemented with appropriate growth factors and serum.

-

Assay Procedure: a. Seed HUVECs into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[6] b. Prepare serial dilutions of this compound in the cell culture medium. c. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control. d. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

-

Proliferation Assessment (MTT Assay): a. After the 72-hour incubation, add MTT solution to each well and incubate for an additional 4 hours. b. Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[6]

-

Data Analysis: a. Calculate the percentage of cell proliferation relative to the vehicle control. b. Plot the percentage of proliferation against the logarithm of the this compound concentration. c. Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Cell-Based 3T3-L1 Adipocyte Differentiation Assay

This assay evaluates the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Workflow:

Caption: Workflow for the 3T3-L1 Adipogenesis Assay.

Materials:

-

3T3-L1 preadipocytes

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Bovine Calf Serum and Fetal Bovine Serum (FBS)

-

Insulin, Dexamethasone, and IBMX (MDI cocktail)

-

This compound

-

Oil Red O stain

-

Microscope

Protocol:

-

Cell Culture and Induction of Differentiation: a. Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence. b. Two days post-confluence (Day 0), replace the medium with a differentiation medium (DMEM with 10% FBS) containing the MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) and the desired concentrations of this compound or vehicle control.[8] c. On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of this compound.[9] d. From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium every two days, with the continued presence of this compound or vehicle. Differentiation is typically complete by Day 8-10.[9]

-

Quantification of Adipogenesis: a. After the differentiation period, wash the cells with phosphate-buffered saline (PBS). b. Fix the cells with 10% formalin for at least 1 hour. c. Wash the cells with water and then with 60% isopropanol. d. Stain the intracellular lipid droplets with Oil Red O solution for 10-20 minutes. e. Wash the cells with water to remove excess stain. f. Visually assess the extent of adipocyte differentiation and lipid accumulation using a microscope. g. For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm).

-

Data Analysis: a. Compare the absorbance values from this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition of adipogenesis. b. Plot the percentage of inhibition against the this compound concentration to determine the effective concentration for inhibiting adipocyte differentiation.

References

- 1. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 9. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

Application Notes and Protocols for Studying Beloranib's Effects on Food Intake in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction